molecular formula C17H18N2O3 B2487192 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 2097883-97-9

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2487192
CAS No.: 2097883-97-9
M. Wt: 298.342
InChI Key: MDXPQYNKZPRZRL-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound identified in scientific literature as a cannabinoid receptor agonist. Its primary research value lies in its high-affinity interaction with the central nervous system's cannabinoid receptors, specifically the CB1 and CB2 subtypes. This mechanism of action makes it a critical tool for researchers investigating the endocannabinoid system, a key modulatory network involved in a wide array of physiological processes. Studies on such synthetic agonists are fundamental for advancing the understanding of cannabinoid receptor signaling pathways , their role in neuronal excitability, and their potential implications in pain perception, inflammation, and appetite regulation. Furthermore, compounds of this structural class are of significant interest in pharmacological and toxicological research , providing insights into receptor-ligand interactions and the design of novel therapeutic agents. The research applications for this compound are strictly confined to in vitro biochemical assays and specialized in vivo preclinical models to elucidate complex neurobiological mechanisms, without any implication for personal use.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(18-12-17(21)9-5-2-6-10-17)14-11-15(22-19-14)13-7-3-1-4-8-13/h1,3-5,7-9,11,21H,2,6,10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXPQYNKZPRZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2-Oxazole Core

The 5-phenyl-1,2-oxazole-3-carboxylic acid intermediate can be synthesized by condensing benzoylacetonitrile with a suitable α-hydroxy ketone under acidic conditions. For example, reacting benzoylacetonitrile with ethyl glyoxylate in the presence of polyphosphoric acid (PPA) facilitates cyclization to yield 5-phenyl-1,2-oxazole-3-carboxylate. Subsequent hydrolysis of the ester group generates the carboxylic acid, which serves as the precursor for amide formation.

Carboxamide Functionalization

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is then coupled with (1-hydroxycyclohex-2-en-1-yl)methylamine in the presence of a base like triethylamine (Et₃N). This step introduces the hydroxymethylcyclohexene substituent.

Key Reaction Conditions

  • Cyclization: PPA, 100–120°C, 4–6 hours.
  • Amidation: SOCl₂ (neat), reflux, followed by amine coupling in dichloromethane (DCM) at 0–25°C.

Reformatsky Reagent-Mediated Oxazole Formation

A modified approach leveraging the Reformatsky reaction offers a pathway to functionalized 1,2-oxazoles. This method, reported by Widyan et al., involves C-benzotriazolated nitrones and zinc enolates.

Synthesis of 5-Imino-1,2-Oxazole Intermediates

Treatment of N-substituted nitrones with Reformatsky reagent (zinc enolate of ethyl bromoacetate) generates 5-imino-1,2-oxazoles. For the target compound, a phenyl-substituted nitrone would yield the 5-phenyl-imino intermediate, which is subsequently hydrolyzed to the 5-keto derivative using 20% HCl.

Functionalization at Position 3

The keto group at position 5 is retained, while position 3 is functionalized via condensation with 1-hydroxycyclohex-2-ene-carboxylic acid . Activation of the carboxylic acid using carbodiimide (e.g., EDC/HOBt) facilitates amide bond formation with the hydroxymethylcyclohexene amine.

Key Advantages

  • High regioselectivity for the 5-position.
  • Compatibility with acid-sensitive substrates due to mild hydrolysis conditions.

Palladium-mediated reactions enable precise introduction of aromatic and aliphatic groups. For the target compound, Suzuki-Miyaura coupling could install the phenyl group at position 5 of the oxazole ring.

Oxazole Boronic Ester Synthesis

A boronic ester-functionalized 1,2-oxazole is prepared via Miyaura borylation of a halogenated precursor (e.g., 5-bromo-1,2-oxazole-3-carboxylate). This intermediate undergoes Suzuki coupling with phenylboronic acid to yield the 5-phenyl derivative.

Post-Functionalization Strategies

After coupling, the ester is hydrolyzed to the carboxylic acid and converted to the carboxamide as described in Section 1.2.

Optimization Notes

  • Use of Pd(PPh₃)₄ as catalyst with K₂CO₃ base in toluene/ethanol.
  • Microwave-assisted coupling reduces reaction time from hours to minutes.

Green Synthesis Approaches

Eco-friendly methodologies minimize waste and enhance efficiency.

Microwave-Assisted Cyclization

Microwave irradiation accelerates the Robinson-Gabriel cyclization, reducing reaction time from hours to 10–15 minutes while improving yields (75–85%).

Solvent-Free Amidation

Ball milling the carboxylic acid and amine in the presence of silica-supported CDI (1,1′-carbonyldiimidazole) achieves amide bond formation without solvents, yielding >90% product.

Enantioselective Synthesis of the Cyclohexene Moiety

The stereochemistry of the 1-hydroxycyclohex-2-en-1-yl group is critical for biological activity.

Epoxidation and Ring-Opening

Cyclohexene is epoxidized using m-CPBA, followed by acid-catalyzed ring-opening with ammonia to yield trans-1-hydroxycyclohex-2-en-1-amine .

Resolution via Chiral Auxiliaries

Enantiomeric excess is achieved using Evans oxazolidinones. The amine is coupled with a chiral auxiliary, separated via chromatography, and cleaved to yield the enantiomerically pure product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies to understand its interaction with biological targets.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name/ID Core Structure Position 5 Substituent Carboxamide Group Notable Functional Groups
Target Compound 1,2-oxazole Phenyl N-[(1-hydroxycyclohex-2-en-1-yl)methyl] Hydroxyl, cyclohexene
(6c) 1,3,4-oxadiazole 5-phenyl-1,3,4-oxadiazol-2-yl N'-(4-Methoxybenzylidene) Methoxy, hydrazide
(Most Active) 1,2-oxazole 5,6,7,8-Tetrahydronaphthalen-2-yl N-(9H-purin-6-yl) Purine, bulky nonpolar group
1,2-oxazole Methyl N-(2-Isopropyl-6-methylphenyl) Isopropyl, methyl

Key Observations:

Core Heterocycle: The target’s 1,2-oxazole core differs from ’s 1,3,4-oxadiazole. Compared to ’s oxazole, the target’s phenyl substituent at position 5 enhances aromaticity, while ’s methyl group offers minimal steric bulk .

Carboxamide Substituents :

  • The target’s cyclohexenylmethyl group introduces conformational flexibility and a hydroxyl group for hydrogen bonding, contrasting with ’s rigid purine moiety and ’s lipophilic isopropyl group .

Bioactivity Implications: highlights that bulky nonpolar substituents (e.g., tetrahydronaphthalenyl) enhance xanthine oxidase inhibition by improving hydrophobic interactions in the enzyme’s active site . The target’s phenyl group is less bulky but may still contribute to π-π stacking. The hydroxyl group in the target compound could improve solubility and enable hydrogen bonding, a feature absent in ’s methoxy-substituted hydrazides and ’s alkyl-substituted derivatives .

Key Observations:

  • Synthesis Efficiency : compounds show variable yields (41–91%), influenced by substituent complexity. The target’s synthesis may face challenges due to the hydroxylated cyclohexene moiety, requiring protective group strategies.
  • Melting Points : Higher melting points in ’s 6d (295–296°C) correlate with its nitro-substituted aromatic system, enhancing crystallinity. The target’s hydroxyl group may lower its melting point compared to purely aromatic derivatives .

Structure-Activity Relationship (SAR) Insights

  • Substituent Bulk and Polarity: demonstrates that bulky nonpolar groups (e.g., tetrahydronaphthalenyl) optimize enzyme binding. The target’s cyclohexenyl group, while less bulky, offers a balance of flexibility and moderate hydrophobicity . Polar groups (e.g., hydroxyl in the target) may enhance solubility but could reduce membrane permeability in hydrophobic environments .
  • The target’s oxazole core may offer better metabolic stability .

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of considerable interest due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of oxazole derivatives with specific amine precursors. The compound features a unique oxazole ring that contributes to its biological properties. The chemical structure can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

This structure includes a phenyl group and a carboxamide functional group, which are essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of the key findings:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial effects against various bacterial strains. In vitro studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were determined using standard diffusion methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies conducted on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), revealed that the compound inhibits cell proliferation in a dose-dependent manner.

Cell LineIC50 (µM)
MCF715
A54920

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Further studies are needed to elucidate the specific pathways involved.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

In a study published in Chem. Methodol., researchers synthesized several oxazole derivatives and tested their antibacterial activity against pathogenic strains. Among these derivatives, this compound exhibited superior activity against Bacillus spp., demonstrating its potential as an effective antibacterial agent .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of this compound highlighted its ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups when treated with varying doses of the compound over several weeks .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide, and what reagents are critical for its preparation?

  • Methodology : The compound can be synthesized via a multi-step approach involving:

  • Condensation : Reacting 5-phenyl-1,2-oxazole-3-carboxylic acid with (1-hydroxycyclohex-2-en-1-yl)methylamine using coupling agents like EDCI/HOBt.
  • Purification : Employ preparative HPLC (e.g., C18 column, acetonitrile/water gradient) to achieve >99% purity, as demonstrated for analogous oxazole carboxamides .
  • Optimization : Adjust stoichiometry and reaction time (e.g., 24–48 hours at 0°C to room temperature) to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Identify resonances for the hydroxycyclohexenyl proton (δ ~5.5–6.0 ppm, J = 10 Hz) and oxazole C=O (δ ~170 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a related compound (C₁₈H₁₅Cl₂N₂O₄) showed a calculated mass of 393.0403 vs. observed 393.0406 .
  • HPLC : Use reverse-phase methods with UV detection (λ = 254 nm) to validate purity .

Q. What preliminary assays are recommended to assess the compound’s stability and solubility in biological buffers?

  • Methods :

  • Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS .
  • Solubility : Perform shake-flask experiments in DMSO/PBS mixtures, quantifying saturation points using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers optimize regioselective functionalization of the oxazole ring to enhance bioactivity while minimizing side reactions?

  • Strategies :

  • Directed Metalation : Use LDA or TMPLi to deprotonate the oxazole C4 position, enabling selective substitution with electrophiles (e.g., aryl halides) .
  • Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl groups at C5, leveraging steric and electronic effects of the phenyl substituent .
    • Validation : Compare reaction outcomes via ¹H NMR integration and HRMS to confirm regiochemistry .

Q. What experimental and computational approaches resolve contradictions in enzyme inhibition data (e.g., IC₅₀ variability across assays)?

  • Approaches :

  • Enzyme Assays : Use standardized protocols (e.g., enoyl-acyl carrier protein reductase inhibition) with controls for non-specific binding .
  • Molecular Dynamics : Simulate binding modes in silico (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the hydroxycyclohexenyl group) .
  • Data Reconciliation : Cross-validate IC₅₀ values with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How do structural modifications (e.g., substituents on the cyclohexenyl or phenyl rings) impact the compound’s pharmacokinetic profile?

  • Study Design :

  • SAR Analysis : Synthesize derivatives with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OMe) groups; evaluate logP and metabolic stability in microsomal assays .
  • In Vivo PK : Administer analogs to rodent models and measure plasma half-life (t₁/₂) via LC-MS/MS. For example, methoxy-substituted analogs showed 2-fold longer t₁/₂ compared to chloro derivatives .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity of the hydroxycyclohexenyl moiety?

  • Solutions :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s Co-salen) for enantioselective epoxidation of cyclohexene precursors .
  • Crystallization : Optimize solvent systems (e.g., EtOAc/heptane) to isolate enantiopure intermediates via diastereomeric salt formation .

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